molecular formula C20H13FN4O4 B3629943 (4Z)-1-(4-fluorophenyl)-4-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione

(4Z)-1-(4-fluorophenyl)-4-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione

Cat. No.: B3629943
M. Wt: 392.3 g/mol
InChI Key: DXFJLNQORXSQEG-PDGQHHTCSA-N
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Description

(4Z)-1-(4-fluorophenyl)-4-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione is a complex organic compound characterized by its unique structure, which includes a pyrazolidine-3,5-dione core, a fluorophenyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(4-fluorophenyl)-4-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolidine-3,5-dione Core: This can be achieved through the reaction of hydrazine with a diketone under acidic conditions.

    Introduction of the Fluorophenyl Group: This step involves the use of a fluorinated benzene derivative, which can be attached to the pyrazolidine core through a nucleophilic aromatic substitution reaction.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a nitrophenyl boronic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(4-fluorophenyl)-4-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

(4Z)-1-(4-fluorophenyl)-4-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of (4Z)-1-(4-fluorophenyl)-4-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-1-(4-fluorophenyl)-4-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione is unique due to its combination of a pyrazolidine-3,5-dione core with both fluorophenyl and nitrophenyl groups. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like dichloroaniline or 2,2’-bipyridyl.

Properties

IUPAC Name

(4Z)-1-(4-fluorophenyl)-4-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN4O4/c21-13-6-8-14(9-7-13)24-20(27)18(19(26)22-24)12-16-5-2-10-23(16)15-3-1-4-17(11-15)25(28)29/h1-12H,(H,22,26)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFJLNQORXSQEG-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC=C2C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC=C2/C=C\3/C(=O)NN(C3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4Z)-1-(4-fluorophenyl)-4-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione
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(4Z)-1-(4-fluorophenyl)-4-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione
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(4Z)-1-(4-fluorophenyl)-4-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione
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(4Z)-1-(4-fluorophenyl)-4-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione
Reactant of Route 5
(4Z)-1-(4-fluorophenyl)-4-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione
Reactant of Route 6
(4Z)-1-(4-fluorophenyl)-4-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione

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